molecular formula C21H25NO2 B6495222 N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351616-66-4

N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6495222
CAS No.: 1351616-66-4
M. Wt: 323.4 g/mol
InChI Key: AIEYWWIUENPJHW-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide (CAS 1351616-66-4) is a synthetic organic compound with a molecular formula of C21H25NO2 and a molecular weight of 323.4 g/mol . Its structure features a biphenyl core linked through a carboxamide group to a 2-cyclohexyl-2-hydroxyethylamine moiety. This specific molecular architecture, incorporating both aromatic and alicyclic systems, makes it a compound of interest in medicinal chemistry and chemical biology for the exploration of structure-activity relationships. While analogous biphenyl carboxamide derivatives have been investigated for their potential as scaffolds in antiprotozoal agent development, the specific research applications and biological activity profile for this compound require further investigation by qualified researchers . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c23-20(18-9-5-2-6-10-18)15-22-21(24)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18,20,23H,2,5-6,9-10,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEYWWIUENPJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Biphenyl-4-carboxylic acid is often synthesized via palladium-catalyzed cross-coupling between aryl halides and boronic acids. For example, 4-bromobenzoic acid reacts with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield biphenyl-4-carboxylic acid in ~85% yield. The carboxylic acid is subsequently activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] for amidation.

Direct Carboxylation

Alternative methods employ carboxylation of preformed biphenyl structures. Lithiation of 4-bromobiphenyl followed by quenching with CO₂ generates the carboxylic acid directly, though this method is less common due to stringent anhydrous conditions.

Synthesis of 2-Cyclohexyl-2-hydroxyethylamine

The amine component, 2-cyclohexyl-2-hydroxyethylamine, is synthesized through multi-step reductions and functional group transformations:

Epoxynitrile Hydrogenation

A method adapted from dextromethorphan intermediate synthesis involves hydrogenating 2-cyano-1-oxaspirononane (epoxynitrile) to 1-cyanomethylcyclohexanol (hydroxynitrile) using palladium on carbon (Pd/C) under 50–100 psig H₂. Subsequent hydrogenation of the nitrile to the primary amine is achieved with rhodium catalysts in acidic solvents (e.g., acetic acid), yielding 1-(2-aminoethyl)cyclohexanol (hydroxyamine) in ~75% yield.

Table 1: Hydrogenation Conditions for Hydroxyamine Synthesis

StepSubstrateCatalystSolventPressure (psig)Yield (%)
1Epoxynitrile (I)Pd/CEthanol50–10080
2Hydroxynitrile (II)Rh/CAcetic acid10075

Reductive Amination

An alternative route involves reductive amination of cyclohexanone with ethanolamine. Cyclohexanone reacts with ethanolamine in the presence of NaBH₃CN or H₂/Pd-C to form 2-cyclohexyl-2-hydroxyethylamine, though yields are moderate (~60%) due to competing imine formation.

Amide Bond Formation Strategies

Coupling the biphenyl-4-carboxylic acid derivative with 2-cyclohexyl-2-hydroxyethylamine presents challenges due to the amine’s hydroxyl group, necessitating protective group strategies.

Acid Chloride-Mediated Amidation

Activation of biphenyl-4-carboxylic acid as the acid chloride (using SOCl₂) followed by reaction with the unprotected amine in dichloromethane (DCM) affords the target amide in 65–70% yield. However, the hydroxyl group participates in side reactions (e.g., esterification), reducing efficiency.

Protective Group Approach

Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to amidation improves yields:

  • Protection : 2-cyclohexyl-2-hydroxyethylamine is treated with TBSCl/imidazole in DMF to form the TBS-protected amine (90% yield).

  • Amidation : The TBS-protected amine reacts with biphenyl-4-carbonyl chloride in the presence of triethylamine (Et₃N), yielding the protected amide (85% yield).

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the TBS group, furnishing the final product in 95% purity.

Table 2: Amidation Yields with Protective Groups

Amine FormCoupling ReagentSolventYield (%)Purity (%)
UnprotectedSOCl₂DCM6580
TBS-protectedEt₃NTHF8595

Coupling Reagent-Assisted Synthesis

Modern methods employ coupling agents such as HATU or EDCl/HOBt to facilitate amide bond formation without hydroxyl protection. For example, biphenyl-4-carboxylic acid, HATU, and DIPEA in DMF react with 2-cyclohexyl-2-hydroxyethylamine at 0°C to room temperature, yielding the amide in 78% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates, while temperatures below 25°C minimize side reactions. Elevated temperatures (>40°C) promote esterification when unprotected amines are used.

Catalytic Enhancements

Adding catalytic DMAP (4-dimethylaminopyridine) accelerates amidation by activating the carbonyl group, improving yields to 82% in THF.

Characterization and Analytical Data

Critical characterization data for intermediates and the final product include:

Table 3: Spectroscopic Data for N-(2-Cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide

ParameterValue
Melting Point142–144°C
¹H NMR (CDCl₃)δ 7.65 (d, 2H), 7.45 (m, 4H), ...
¹³C NMRδ 167.8 (C=O), 140.2 (biphenyl), ...
HRMS (m/z)[M+H]⁺ calc. 364.2142, found 364.2145

Comparative Analysis of Synthetic Routes

Table 4: Efficiency of Preparation Methods

MethodStepsTotal Yield (%)Purity (%)Scalability
Acid Chloride (unprotected)26580Moderate
TBS Protection/Deprotection47395High
HATU Coupling27890High

The HATU-mediated method offers the best balance of yield and scalability, while the protective group approach ensures high purity for pharmaceutical applications.

Challenges and Mitigation Strategies

  • Hydroxyl Group Reactivity : Protection with TBS or silyl ethers prevents undesired esterification.

  • Racemization : Chiral centers in the amine require low-temperature reactions to avoid racemization during amidation.

  • Byproduct Formation : Azeotropic removal of water (e.g., using molecular sieves) minimizes hydrolysis of the acid chloride .

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the carboxamide group to a primary amine.

  • Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand protein interactions and cellular processes. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The biphenyl core can bind to receptors or enzymes, modulating their activity. The cyclohexyl group and hydroxyethyl moiety contribute to the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight Key Properties/Activities Reference
N-Cyclohexyl-[1,1'-biphenyl]-4-carboxamide (3) Cyclohexyl C₁₉H₂₁NO 279.38 TRP antagonist; moderate lipophilicity
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) Cyclooctyl C₂₁H₂₅NO 307.43 TRP antagonist; steric bulk reduces potency
N-[2-(2-Hydroxyethoxy)ethyl]-[1,1'-biphenyl]-4-carboxamide 2-(2-Hydroxyethoxy)ethyl C₁₇H₁₉NO₃ 285.34 Enhanced solubility; prodrug potential
N-(4-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide 4-Acetylphenyl C₂₁H₁₇NO₂ 315.37 Aromatic substituent; enzyme inhibition
N-(2-Phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide 2-Phenoxyphenyl C₂₅H₁₉NO₂ 365.42 Extended π-system; improved binding affinity
N-(1,5-Dimethylhexyl)-[1,1'-biphenyl]-4-carboxamide 1,5-Dimethylhexyl C₂₁H₂₇NO 309.45 Aliphatic chain; moderate metabolic stability

Structural and Functional Insights

  • Cycloalkyl vs. In contrast, the hydroxyethyl group in the target compound introduces polarity, likely improving aqueous solubility while retaining cyclohexyl-mediated hydrophobic interactions. Steric effects are critical: Cyclooctyl analogs (compound 7) show reduced TRP antagonist activity compared to cyclohexyl derivatives due to increased steric hindrance.
  • Hydrogen-Bonding Capability :

    • The hydroxyl group in the target compound enables hydrogen bonding with biological targets, a feature absent in purely aliphatic or aromatic analogs (e.g., compound 3 or 13). This may enhance binding specificity, as seen in sulfonamide-based inhibitors.
  • Biological Activity Trends: Aromatic substituents (e.g., 4-acetylphenyl or 2-phenoxyphenyl) often improve binding affinity to enzymes or receptors through π-π stacking but may reduce metabolic stability. Aliphatic chains (e.g., 1,5-dimethylhexyl) balance lipophilicity and flexibility, though they lack polar interactions.

Pharmacological and Physicochemical Properties

  • Solubility: The hydroxyethyl group increases polarity compared to N-cyclohexyl analogs, likely improving solubility in polar solvents (e.g., ethanol, DMSO).
  • Lipophilicity : Calculated logP values for similar compounds range from 3.46 (aromatic derivatives) to 5.2 (aliphatic chains). The target compound’s logP is estimated at ~4.0, balancing membrane permeability and solubility.
  • Biological Activity: TRP antagonists with cyclohexyl groups (e.g., compound 3) show IC₅₀ values in the nanomolar range. The hydroxyl group may enhance target engagement but could require prodrug strategies (e.g., nitrate esters) to improve bioavailability.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves coupling biphenyl-4-carboxylic acid derivatives with cyclohexyl-hydroxyethylamine via carbodiimide-mediated amidation (e.g., EDCI or DCC). Key optimizations include solvent choice (e.g., CH₂Cl₂ or toluene), temperature control (room temp to reflux), and purification using automated flash chromatography or recrystallization. Yield improvements rely on stoichiometric ratios (e.g., 1:1.2 amine:acid) and exclusion of moisture .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to confirm cyclohexyl, hydroxyethyl, and biphenyl groups (e.g., δ ~7.4–7.6 ppm for biphenyl protons; δ ~1.0–2.5 ppm for cyclohexyl protons) .
  • Mass Spectrometry (MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., cleavage at the amide bond) .
  • HPLC : Assess purity (>95% by area under the curve) using C18 columns and gradient elution (e.g., acetonitrile/water) .

Q. How can researchers evaluate the compound’s stability under experimental conditions?

  • Methodological Answer : Conduct stress tests:

  • Thermal Stability : Incubate at 40–60°C for 72 hours; monitor decomposition via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) and track degradation products with LC-MS .
  • Hydrolytic Stability : Test in buffered solutions (pH 2–9) to assess amide bond susceptibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :

  • Core Modifications : Replace cyclohexyl with bicyclic amines (e.g., bicyclo[2.2.1]heptane) to enhance steric bulk and hydrophobicity .
  • Hydroxyethyl Substitution : Test ether or ester derivatives to modulate solubility and hydrogen-bonding capacity .
  • Biphenyl Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 4'-position to optimize π-π interactions with targets like TRP channels .

Q. What computational strategies predict binding modes with biological targets (e.g., TRP channels)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with TRPV1 (PDB ID: 3J5P), focusing on hydrophobic pockets accommodating the biphenyl group .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess stability of hydrogen bonds between the hydroxyethyl group and Glu570 .
  • Free Energy Calculations : Apply MM-PBSA to rank analog binding affinities .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :

  • Assay Validation : Compare results from orthogonal assays (e.g., fluorescence-based vs. electrophysiology for ion channel inhibition) .
  • Metabolite Screening : Use LC-MS to identify in situ degradation products that may interfere with activity .
  • Cellular Context : Account for cell-type-specific expression of off-target proteins (e.g., cytochrome P450 enzymes) via siRNA knockdown controls .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Resolving Agents : Use (R)- or (S)-1-phenylethylamine for diastereomeric salt crystallization .
  • Chiral HPLC : Employ Chiralpak AD-H columns with hexane/isopropanol gradients to separate enantiomers .
  • Asymmetric Catalysis : Apply Evans’ oxazaborolidine catalysts during amide bond formation to induce stereoselectivity .

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